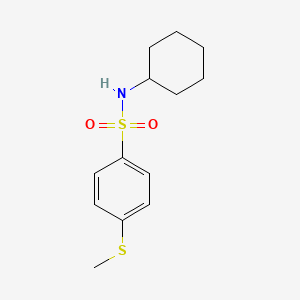
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. CFMP belongs to the class of amides and is synthesized using a specific method that involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid.
作用机制
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the endocannabinoid system. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to inhibit the breakdown of endocannabinoids such as anandamide, which results in increased activation of the CB1 receptor. This activation leads to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has also been shown to reduce pain perception by modulating the activity of the CB1 receptor. Additionally, N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has also been shown to have good bioavailability and is well-tolerated in animal models. However, one of the limitations of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide is its relatively low potency compared to other CB1 receptor agonists. Additionally, N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. One area of interest is the development of more potent CB1 receptor agonists based on the structure of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide. Another area of interest is the investigation of the potential therapeutic effects of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide in various disease models. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide and its effects on the endocannabinoid system.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-2-methylpropanamide involves the reaction of 4-chloro-2-fluoroaniline with 2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2-fluorophenyl)-2-methylpropanamide.
科学研究应用
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential as a pharmacological agent. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has been investigated for its potential in treating various conditions such as neuropathic pain, epilepsy, and inflammatory bowel disease. Studies have also shown that N-(4-chloro-2-fluorophenyl)-2-methylpropanamide has a high affinity for the cannabinoid CB1 receptor, which is involved in the modulation of pain, appetite, and mood.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c1-6(2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAKORAGHLVHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)


![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)






![2-chloro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5801849.png)